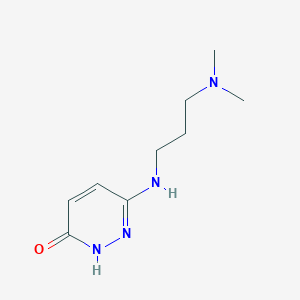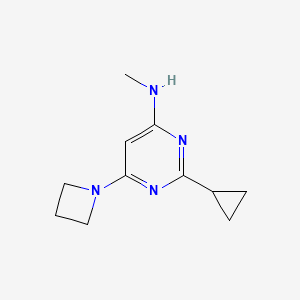
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one, also known as 2-AEPC, is an organic compound of the pyridazinone class. It is a white solid that is soluble in water and ethanol. 2-AEPC is an important intermediate in the synthesis of various drugs, including anticonvulsants, antiarrhythmics, and anti-inflammatory agents. In addition, 2-AEPC has been studied for its potential applications in medical research and pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have explored the synthesis of formazans from Mannich bases as antimicrobial agents, showcasing the chemical versatility of related compounds. Although the exact compound was not directly mentioned, this research highlights the broader category of dihydropyridazinones and their potential for developing antimicrobial agents (Sah et al., 2014).
Anticonvulsant and Muscle Relaxant Activities
A study on new derivatives related to the compound of interest showed significant anticonvulsant and muscle relaxant activities. This research underscores the potential of dihydropyridazinone derivatives in developing treatments for neurological disorders (Sharma et al., 2013).
Synthesis and Reactions of Pyridazinones
Another study focused on the synthesis of novel pyridazinones, including the process of converting these compounds into 3-chloro derivatives and further reacting them with aromatic amines. This research provides insight into the synthetic pathways and chemical reactions that could be applied to similar compounds for varied scientific applications (Alonazy et al., 2009).
Antibacterial Activities
The synthesis of triazine-thiones and related compounds has been investigated for their antibacterial activities. While not directly mentioning the compound , these studies illuminate the potential antibacterial properties of structurally related compounds (Mehrotra et al., 2002).
Anticonvulsant and Immunosuppressive Activities
Research into the synthesis of 2-substituted derivatives has revealed compounds with anticonvulsant and immunosuppressive activities, suggesting a possible avenue for the development of new pharmaceutical agents (Zabska & Jakóbiec, 1984).
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6-(3-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJCQBNYBXKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)

